4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one involves the reaction of anthranilic acid with 3-chloro-2-methylaniline. The reaction typically occurs in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
Industrial production of tolfenamic acid follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often recrystallized to achieve the desired pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as an anticancer agent.
Medicine: Primarily used as an NSAID for pain relief, particularly in migraines. It also shows potential in treating other inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one involves the inhibition of cyclooxygenase (COX) enzymes. By inhibiting COX, the compound prevents the formation of prostaglandins, which are mediators of inflammation and pain. This action reduces inflammation and provides analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Mefenamic Acid: Another fenamate NSAID with similar anti-inflammatory and analgesic properties.
Flufenamic Acid: Known for its anti-inflammatory and analgesic effects, used in treating arthritis and other inflammatory conditions.
Niflumic Acid: Used for its anti-inflammatory and analgesic properties, particularly in treating rheumatoid arthritis.
Uniqueness
4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one is unique due to its specific substitution pattern on the anthranilic acid core, which imparts distinct pharmacological properties. Its efficacy in treating migraines and potential anticancer activity set it apart from other similar compounds .
Properties
Molecular Formula |
C17H16ClNO |
---|---|
Molecular Weight |
285.8 g/mol |
IUPAC Name |
4-(3-chloro-2-methylanilino)-3-phenylbut-3-en-2-one |
InChI |
InChI=1S/C17H16ClNO/c1-12-16(18)9-6-10-17(12)19-11-15(13(2)20)14-7-4-3-5-8-14/h3-11,19H,1-2H3 |
InChI Key |
BJEUYZWVEAZVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C(C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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